1-Bromo-2-(bromomethyl)-3-methylbut-2-ene
Overview
Description
1-Bromo-2-(bromomethyl)-3-methylbut-2-ene is an organic compound with the molecular formula C6H10Br2 It is a brominated derivative of butene, characterized by the presence of two bromine atoms attached to the carbon chain
Preparation Methods
The synthesis of 1-Bromo-2-(bromomethyl)-3-methylbut-2-ene typically involves the bromination of 3-methylbut-2-ene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Industrial production methods may involve the use of bromine or hydrogen bromide in the presence of a catalyst to achieve high yields and purity.
Chemical Reactions Analysis
1-Bromo-2-(bromomethyl)-3-methylbut-2-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted products.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common reagents used in these reactions include sodium hydroxide, potassium tert-butoxide, and various reducing agents. The major products formed from these reactions depend on the specific reaction conditions and the nature of the nucleophiles or bases used.
Scientific Research Applications
1-Bromo-2-(bromomethyl)-3-methylbut-2-ene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as a building block for the synthesis of bioactive molecules.
Material Science: It is used in the preparation of polymers and other advanced materials with specific properties.
Chemical Biology: The compound can be used in the study of biological systems and the development of chemical probes for biological research.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(bromomethyl)-3-methylbut-2-ene involves its reactivity with various nucleophiles and bases. The bromine atoms act as leaving groups, allowing the compound to participate in substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
1-Bromo-2-(bromomethyl)-3-methylbut-2-ene can be compared with other brominated alkenes, such as 1-Bromo-2-butyne and 1-Bromo-2-methylpropane These compounds share similar reactivity patterns but differ in their structural features and specific applications
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, medicinal chemistry, material science, and chemical biology. Its unique reactivity and structural features make it a valuable tool for researchers in various fields of chemistry.
Properties
IUPAC Name |
1-bromo-2-(bromomethyl)-3-methylbut-2-ene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Br2/c1-5(2)6(3-7)4-8/h3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOUXNZEEKAKQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(CBr)CBr)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60552171 | |
Record name | 1-Bromo-2-(bromomethyl)-3-methylbut-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60552171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.95 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26430-96-6 | |
Record name | 1-Bromo-2-(bromomethyl)-3-methylbut-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60552171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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